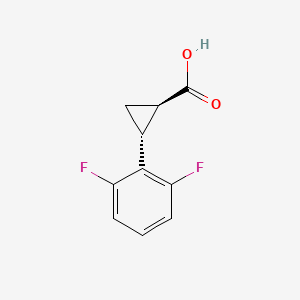

(1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid

Description

(1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative with a 2,6-difluorophenyl substituent. Its molecular formula is C₁₀H₈F₂O₂, with a molecular weight of 198.17 g/mol . This compound is classified as a "building block" in organic synthesis, particularly in medicinal chemistry, due to its rigid cyclopropane ring and fluorine-substituted aromatic system, which influence both steric and electronic properties .

Properties

Molecular Formula |

C10H8F2O2 |

|---|---|

Molecular Weight |

198.17 g/mol |

IUPAC Name |

(1R,2R)-2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H8F2O2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)/t5-,6-/m1/s1 |

InChI Key |

ALIVUKPICDOVPV-PHDIDXHHSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC=C2F)F |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation via Dimethylsulfoxonium Methylide

This method involves stereoselective cyclopropanation of α,β-unsaturated esters followed by hydrolysis:

Steps :

- Condensation : 3,4-Difluorobenzaldehyde reacts with malonic acid in pyridine/piperidine to form (E)-3-(3,4-difluorophenyl)-2-propenoic acid.

- Esterification : The acid is converted to its acid chloride (using SOCl₂) and esterified with L-menthol to yield (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)-2-propenoate.

- Cyclopropanation : Treatment with dimethylsulfoxonium methylide in DMSO induces cyclization, forming the trans-cyclopropane ester.

- Hydrolysis : Basic hydrolysis (NaOH/MeOH) cleaves the ester to the carboxylic acid.

Advantages : High stereocontrol; menthol acts as a chiral auxiliary.

Limitations : Multi-step process; uses hazardous reagents (SOCl₂, sodium azide in later steps).

Horner-Wadsworth-Emmons Reaction

A shorter route leveraging phosphonate chemistry:

Steps :

- Alkylation : (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol reacts with triethyl phosphonoacetate in toluene using KOtBu as a base (30–50°C, 30 h).

- Cyclopropanation : The Horner-Wadsworth-Emmons reaction forms the cyclopropane ring.

- Hydrolysis : The ester intermediate is saponified with NaOH/MeOH (65°C) to yield the carboxylic acid (87% yield).

Advantages : Fewer steps; high yield; avoids explosive intermediates.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Base | KOtBu |

| Temperature | 30–50°C |

| Yield | 87% |

Ruthenium-Catalyzed Asymmetric Cyclopropanation

This enantioselective method employs transition-metal catalysis:

Steps :

- Catalytic Cyclopropanation : Ethyl diazoacetate reacts with 3,4-difluorostyrene in the presence of a Ru(II)-(S,S)-pybox catalyst.

- Hydrolysis : The resulting ethyl ester is hydrolyzed with NaOH/MeOH to the carboxylic acid.

Advantages : High enantiomeric excess (ee >98%); suitable for large-scale production.

Catalyst System :

- Dichloro(p-cymene)ruthenium(II) dimer

- (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

Comparative Analysis of Methods

Challenges in 2,6-Difluorophenyl Analog Synthesis

While the above methods are optimized for the 3,4-difluoro isomer, adapting them to the 2,6-isomer would require:

- Substrate Modification : Starting with 2,6-difluorobenzaldehyde instead of 3,4-difluorobenzaldehyde.

- Steric Considerations : The 2,6-substitution may hinder cyclopropanation efficiency, necessitating adjusted reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

Reduction: Formation of difluorophenyl alcohols or aldehydes.

Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the difluorophenyl ring.

Scientific Research Applications

(1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Physicochemical Properties:

The 2,6-difluoro substitution pattern on the phenyl ring enhances metabolic stability and modulates lipophilicity, making it valuable in drug design .

Structural Isomers: Difluorophenylcyclopropane Derivatives

The position of fluorine atoms on the phenyl ring significantly impacts physicochemical and biological properties.

Notes:

- The 3,4-difluoro analog (CAS 220352-36-3) has been used in synthesizing antiviral compounds (e.g., HCV protease inhibitors) .

- The 2,3-difluoro isomer (CAS 1955548-02-3) shows a lower predicted boiling point, possibly due to reduced dipole interactions .

Functional Group Variations: Cyclopropane Carboxylic Acid Derivatives

Other cyclopropane derivatives with distinct substituents highlight the role of functional groups in modulating properties.

Key Observations :

- Cyano groups (e.g., 39891-82-2) reduce LogP, enhancing solubility but limiting membrane permeability .

- Ethyl substituents (e.g., 150864-95-2) increase hydrophobicity, favoring CNS-targeting compounds .

- The 2,6-difluorophenyl target compound balances moderate LogP (~1.74) and metabolic stability, ideal for oral drug candidates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid, and how do stereochemical challenges influence yield?

- The synthesis typically involves cyclopropanation via carbene intermediates or transition-metal-catalyzed methods. A key step is the stereoselective formation of the cyclopropane ring, which can be achieved using chiral auxiliaries or asymmetric catalysis. For example, related compounds like trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid esters undergo aminolysis and Huffman rearrangement to form carboxamide intermediates, highlighting the role of stereochemistry in downstream reactions . Impurities from racemization during cyclopropanation require chiral HPLC or enzymatic resolution for enantiomeric purity .

Q. How can the stereochemical configuration of (1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid be confirmed experimentally?

- X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, circular dichroism (CD) spectroscopy and NMR-based Mosher ester analysis can corroborate stereochemistry. For example, the Smiles code

O=C([C@H]1[C@H](C2=CC=C(F)C(F)=C2)C1)Oin CAS 220352-36-3 confirms the (1R,2R) configuration via crystallographic data .

Q. What analytical methods are recommended for purity assessment and structural characterization?

- Use high-resolution mass spectrometry (HRMS) for molecular formula validation and nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangements. Purity (>96%) is typically verified via reverse-phase HPLC with UV detection at 254 nm. Storage at 2–8°C in sealed containers prevents degradation, as noted for structurally similar cyclopropane derivatives .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of (1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid in enzyme inhibition?

- Derivatives of this compound, such as (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid hydrochloride, inhibit enzymes like O-acetylserine sulfhydrylase, critical in cysteine biosynthesis. Docking studies suggest the difluorophenyl group interacts with hydrophobic enzyme pockets, while the carboxylic acid participates in hydrogen bonding with catalytic residues . Comparative studies with (1R,2S)-2-(2,3-difluorophenyl) analogs show stereochemistry-dependent activity shifts .

Q. How do structural modifications (e.g., fluorine substitution) impact the compound’s metabolic stability and receptor binding?

- Fluorine atoms at the 2,6-positions enhance metabolic resistance by reducing cytochrome P450 oxidation. Computational models (e.g., molecular dynamics simulations) indicate that fluorine’s electronegativity stabilizes aryl interactions with aromatic residues in pain pathway receptors, as seen in analogs like (2R)-(cyclopropylamino)(2,6-difluorophenyl)acetic acid . Replacements with chlorine (e.g., 2-chlorophenyl derivatives) reduce binding affinity due to steric hindrance .

Q. What strategies resolve contradictions in reported biological data across similar cyclopropane derivatives?

- Discrepancies in activity (e.g., anti-inflammatory vs. analgesic effects) arise from assay conditions (e.g., cell line variability) or impurity profiles. Systematic meta-analyses using standardized protocols (e.g., OECD TG 455 for enzyme inhibition) are recommended. For instance, (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide showed inconsistent results in fungal infection models, necessitating purity reassessment via LC-MS .

Q. How can computational chemistry optimize the design of (1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid derivatives?

- Density functional theory (DFT) calculates strain energy in the cyclopropane ring (~27 kcal/mol), guiding substituent placement to minimize destabilization. QSAR models correlate logP values (experimental: ~2.1) with blood-brain barrier penetration for CNS-targeted analogs. Tools like AutoDock Vina predict binding modes to cyclooxygenase-2 (COX-2) with RMSD <2.0 Å .

Methodological Considerations

- Synthesis Optimization : Use flow chemistry to improve yield in cyclopropanation steps, reducing racemization risks .

- Biological Assays : Employ SPR (surface plasmon resonance) for real-time binding kinetics with IC50 values <10 μM .

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for structural data, referencing CAS and PubChem entries (e.g., CAS 455267-88-6 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.